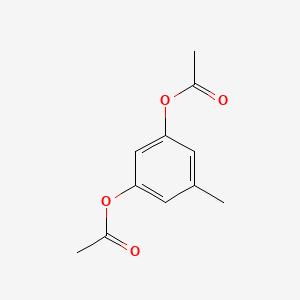

5-Methyl-1,3-phenylene diacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(3-acetyloxy-5-methylphenyl) acetate |

InChI |

InChI=1S/C11H12O4/c1-7-4-10(14-8(2)12)6-11(5-7)15-9(3)13/h4-6H,1-3H3 |

InChI Key |

KDOYCAADBINREP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 1,3 Phenylene Diacetate and Its Analogues

Direct Acylation Methodologies

Direct acylation of the hydroxyl groups of 5-methyl-1,3-benzenediol (orcinol) and its derivatives is the most straightforward approach to synthesizing 5-methyl-1,3-phenylene diacetate and related compounds. This typically involves esterification or acetylation reactions.

Esterification Reactions of Substituted 1,3-Benzenediols

The esterification of substituted 1,3-benzenediols, such as resorcinol (B1680541) and its derivatives, is a fundamental method for producing the corresponding di-esters. Phenols, while sometimes considered less reactive than aliphatic alcohols, can be efficiently esterified to yield the desired products in high yields. tandfonline.com

One common method is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of an acid catalyst. tandfonline.com While this is a classic approach, reactions with acid anhydrides or acid chlorides are often preferred for their higher reactivity. For instance, the reaction of resorcinol with an organic acid anhydride (B1165640) can be carried out at temperatures ranging from 50 to 150 °C. nih.gov A variety of catalysts can be employed to facilitate these reactions, including both Brønsted and Lewis acids.

A notable application is the synthesis of 4-alkylresorcinol esters, where resorcinol is first acylated and then reduced. google.com The initial acylation can be achieved using a carboxylic acid with a zinc chloride catalyst or through a Friedel-Crafts acylation with an acid chloride or anhydride. google.com

Table 1: Examples of Esterification of Substituted 1,3-Benzenediols

| Starting Material | Reagent | Catalyst | Product Type |

| Resorcinol | Acetic Anhydride | None (thermal) | Resorcinol Diacetate |

| Resorcinol | Propionic Acid | Zinc Chloride | Propionylresorcinol |

| Phenols | Carboxylic Acids | Sulfuric Acid | Phenyl Esters |

| Phenols | Acyl Chlorides | 1% TfOH in CH₃CN | O-acylated Phenols |

Acetylation of Orcinol (B57675) and Related Methylated Resorcinol Derivatives

The direct acetylation of orcinol (5-methyl-1,3-benzenediol) is the most direct route to this compound. This reaction is a specific example of the broader class of phenol acetylations. A widely used method involves the use of acetic anhydride in the presence of a base, such as pyridine. acs.org In this procedure, the orcinol is dissolved in pyridine, and acetic anhydride is added, typically at a cooled temperature initially, before allowing the reaction to proceed at room temperature. acs.org

Alternative and milder conditions have also been developed. For example, a variety of primary alcohols and phenols can be efficiently acetylated using acetic anhydride at room temperature with sodium bicarbonate as a readily available and inexpensive catalyst. stackexchange.com For more specialized applications, catalysts such as vanadyl sulfate (B86663) (VOSO₄) have been shown to be effective for the acetylation of phenols with acetic anhydride under solvent-free conditions, which presents a more environmentally friendly approach. nih.gov

The acetyl group serves as a common protecting group in organic synthesis due to its stability under acidic conditions and the relative ease of its removal under basic conditions. acs.org

Table 2: Catalysts and Conditions for Acetylation of Phenols

| Catalyst | Acetylating Agent | Solvent | Key Features |

| Pyridine | Acetic Anhydride | Pyridine | Common and effective method. acs.org |

| Sodium Bicarbonate | Acetic Anhydride | Toluene (optimal) | Mild, inexpensive, and versatile. stackexchange.com |

| VOSO₄ | Acetic Anhydride | Solvent-free | Sustainable, good yields. nih.gov |

| None | Acetic Anhydride | Solvent-free | Requires elevated temperature (60 °C). wur.nl |

Advanced Synthetic Transformations Incorporating the 1,3-Phenylene Diacetate Scaffold

Beyond simple acylation, the 1,3-phenylene diacetate scaffold can be incorporated into more complex molecules through advanced synthetic transformations. These methods allow for the introduction of a wide range of functional groups, leading to analogues with tailored properties.

Introduction of Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds and are extensively used to introduce aromatic and heteroaromatic moieties. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. nih.govoregonstate.edujk-sci.comslideshare.netnih.gov This reaction is highly versatile and has been instrumental in the synthesis of biaryls, styrenes, and polyolefins. nih.gov The catalytic cycle typically involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

The Heck reaction provides another avenue for C-C bond formation, reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govechemi.comresearchgate.netlibretexts.orglibretexts.org This reaction is particularly useful for the synthesis of substituted alkenes and has been a cornerstone of organometallic chemistry. nih.gov Both the Suzuki and Heck reactions have seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. nih.gov

An example of heteroaromatic group introduction is the synthesis of thiophene/phenylene co-oligomers, which have applications in materials science for their optoelectronic properties.

Functionalization with Isoprenoid and Related Alkenyl Substituents

The introduction of isoprenoid and other alkenyl chains onto the phenylene diacetate framework can lead to compounds with interesting biological activities. A common strategy for introducing allyl groups is the Claisen rearrangement, a thermal nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether. slideshare.netlibretexts.orglibretexts.orgorganic-chemistry.orgbyjus.com The synthesis of the starting allyl ether is typically straightforward from the corresponding phenol and an allyl halide. libretexts.org Upon heating, the allyl group migrates to the ortho position of the phenol, followed by tautomerization to restore aromaticity. libretexts.orgorganic-chemistry.org

Direct alkylation of resorcinols with alkyl or alkenyl halides offers another route. These reactions can be performed in various solvents, including water, and can lead to mono- or dialkylated products depending on the reaction conditions. tandfonline.com Friedel-Crafts alkylation of phenols can also be employed, although it can be complicated by the reactivity of the hydroxyl group with the Lewis acid catalyst. stackexchange.comechemi.comquora.com A modified procedure, the Fries rearrangement, involves the rearrangement of a phenyl ester to a hydroxyarylketone under Friedel-Crafts conditions. stackexchange.com

The direct introduction of prenyl groups (a common isoprenoid unit) can be achieved through various methods, including biocatalytic approaches using aromatic prenyltransferases. nih.govwur.nlnih.gov Chemical methods for the synthesis of polyprenols and their coupling to aromatic rings, often using a BF₃ catalyst, have also been developed. nih.gov

Generation of Cyano-Substituted Phenylene Diacetates

The incorporation of a cyano group onto the phenylene diacetate backbone can significantly alter the electronic properties of the molecule, making it a valuable substituent in the design of functional materials. One effective method for generating such compounds is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as 2-(4-iodophenyl)acetonitrile, in the presence of a base like sodium methoxide.

Another approach involves the aromatization of a substituted cyclohexane-1,3-dione. For instance, resorcinol derivatives bearing a nitrile substituent can be prepared by reacting the corresponding cyclohexane-1,3-dione with oxygen in the presence of a copper catalyst and a hydrogen halide or thionyl chloride. acs.org Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of cyano-substituted heterocycles, indicating the potential for copper-mediated cyanation strategies on the phenylene scaffold.

Formation of Vinyl-Substituted Phenylene Diacetates

The introduction of a vinyl group onto a phenylene diacetate core can be achieved through several modern synthetic methodologies, most notably through palladium-catalyzed cross-coupling reactions. The Heck reaction, a cornerstone of C-C bond formation, is a prime candidate for the vinylation of aryl halides. organic-chemistry.orglibretexts.org In a typical Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com For the synthesis of a vinyl-substituted phenylene diacetate, a halogenated precursor of this compound would be required.

The general scheme for a Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. libretexts.orgyoutube.com The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for achieving high yields and selectivity. organic-chemistry.org For instance, phosphine-free palladium catalysts have been shown to be effective in various Heck reactions. organic-chemistry.org

While direct vinylation of this compound is not extensively documented, the synthesis of related vinyl arenes is well-established. For example, the vinylation of aryl halides using vinyl organometallic reagents under palladium or nickel catalysis is a general route to functionalized styrenes. nih.gov Furthermore, the synthesis of resorcinol vinyl ether has been reported, demonstrating the feasibility of introducing vinyl groups onto a resorcinol framework, which is the precursor to the diacetate. neliti.comneliti.com These analogous reactions provide a strong basis for the development of synthetic routes to vinyl-substituted phenylene diacetates.

Table 1: Potential Reaction Parameters for Heck Vinylation

| Parameter | Possible Options | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycle complexes | organic-chemistry.orglibretexts.org |

| Ligand | PPh₃, P(o-tol)₃, N-Heterocyclic Carbenes (NHCs) | organic-chemistry.orgnih.gov |

| Base | Et₃N, K₂CO₃, NaOAc | organic-chemistry.orgyoutube.com |

| Solvent | DMF, Acetonitrile, Toluene | youtube.comnih.gov |

| Vinyl Source | Ethylene, Styrene derivatives, Vinylboronic acids | organic-chemistry.orgnih.gov |

Synthesis of Bis(methylene)diacetate Analogues

The synthesis of bis(methylene)diacetate analogues involves the introduction of a methylene bridge between two acetate-bearing phenyl rings or related structures. These compounds are of interest for their potential as linkers in coordination polymers and other supramolecular assemblies.

A synthetic approach to such analogues can be inferred from the synthesis of related methylene-bridged compounds. For instance, the synthesis of methylene-bis(1-oxy-3,3-dialkyl-1-triazene 2-oxides) has been achieved by reacting the corresponding salts with dibromomethane. This suggests a general strategy where two phenolic precursors are linked by a methylene group followed by acetylation.

Another relevant methodology is the synthesis of methylene diacetate itself, which is prepared by reacting paraformaldehyde with acetic anhydride in the presence of an acid catalyst like sulfuric acid. chemicalbook.com This reaction forms a diacetoxy-methane unit which could potentially be used in reactions with aromatic substrates to form methylene-bridged diacetates.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer efficient and selective routes to functionalize the aromatic core of this compound and its derivatives. These approaches are central to modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at carbon-hydrogen sites, avoiding the need for pre-functionalized substrates. neliti.com For phenylene diacetate derivatives, this strategy can be employed to introduce various substituents at specific positions on the aromatic ring.

Ligand-directed C-H activation is a common strategy where a directing group on the substrate coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond for activation. neliti.com While the acetate (B1210297) groups themselves are not strong directing groups, other functional groups could be incorporated into the phenylene diacetate scaffold to direct C-H functionalization. For example, the ortho-C-H bonds of phenols can be functionalized using a removable directing group. youtube.com

The first examples of palladium-catalyzed sp² C-H bond oxygenation utilized phenyliodine(III) diacetate (PIDA) as the oxidant in conjunction with a palladium(II) catalyst to produce ortho-acetoxylated products. neliti.com This type of reaction highlights the potential for further functionalization of the phenylene diacetate core.

Oxidative Aromatization Reactions

Oxidative aromatization provides a powerful method for the synthesis of substituted phenols from non-aromatic precursors, which can then be acylated to the corresponding diacetates. This approach is particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. jmchemsci.com

A notable example is the use of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) to promote the oxidative aromatization of cyclohexenones to the corresponding phenols. jmchemsci.com This metal-free method is tolerant of a wide range of functional groups and provides direct access to meta-substituted phenols. jmchemsci.com The proposed mechanism involves iodination of the enone followed by elimination of HI and tautomerization. jmchemsci.com This strategy could be adapted to synthesize precursors for this compound.

Table 2: Comparison of Aromatization Strategies

| Method | Reagents | Key Features | Reference |

| Metal-catalyzed | Various transition metals | Can be highly efficient but may require harsh conditions or expensive catalysts. | jmchemsci.com |

| DMSO/I₂ | Dimethyl sulfoxide, Iodine | Metal-free, tolerant of many functional groups, uses inexpensive reagents. | jmchemsci.com |

Application of Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine reagents have gained widespread use in organic synthesis as mild and selective oxidizing agents. neliti.commdpi.com They offer an environmentally benign alternative to many heavy metal-based oxidants. neliti.com Phenyliodine(III) diacetate (PIDA) is a prominent example of a hypervalent iodine(III) reagent. neliti.com

These reagents can be used for a variety of transformations, including oxidative functionalizations. mdpi.com For instance, hypervalent iodine reagents can mediate the oxidation of styrenes to α-oxygenated ketones. researchgate.net In the context of this compound, hypervalent iodine reagents could be employed to introduce new functional groups or to effect oxidative coupling reactions. The use of PIDA in palladium-catalyzed C-H oxygenation has already been noted as a powerful synthetic tool. neliti.com

Multistep Synthesis of Complex Molecules Utilizing this compound Intermediates

While specific examples detailing the use of this compound as a key intermediate in the total synthesis of complex natural products are not abundant in the literature, the structural motif of 5-methylresorcinol is found in a number of natural products and serves as a versatile building block. The diacetate can be considered a protected form of 5-methylresorcinol, which can be deprotected to reveal the free hydroxyl groups for further elaboration.

For instance, 5-methylresorcinol is a precursor in the synthesis of novel polyetherimides, where it is used to create bis(ether anhydride) monomers. organic-chemistry.org This demonstrates its utility in the construction of larger, functional macromolecules. Furthermore, the synthesis of new resorcinol derivatives for pharmaceutical applications often starts from resorcinol itself, which is then functionalized in a multi-step sequence.

The reactivity of the resorcinol core allows for a variety of transformations. For example, the preparation of 5-methylresorcinol-based organic aerogels involves the reaction with formaldehyde, showcasing its ability to undergo condensation reactions. The synthesis of complex molecules often relies on the strategic use of protecting groups, and in this regard, this compound can serve as a stable intermediate, allowing for transformations on other parts of a molecule before deacetylation to reveal the reactive phenol groups.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1,3 Phenylene Diacetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment Determination

Proton (¹H) NMR spectroscopy of 5-Methyl-1,3-phenylene diacetate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. The methyl protons of the two acetate (B1210297) groups are equivalent and thus produce a single, sharp singlet. Similarly, the methyl group attached to the phenyl ring also gives rise to a singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~6.8-7.0 | Multiplet | 3H |

| Acetate (CH₃) | ~2.2-2.3 | Singlet | 6H |

| Phenyl Methyl (CH₃) | ~2.3-2.4 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon (¹³C) NMR for Carbon Framework Assignment

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. rsc.org The carbonyl carbons of the acetate groups are typically found in the most downfield region. The aromatic carbons show a series of signals in the aromatic region, with the carbon atoms attached to the oxygen atoms appearing at a lower field than the others. The methyl carbons of the acetate groups and the phenyl methyl group appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic (C-O) | ~150 |

| Aromatic (C-C) | ~115-140 |

| Acetate (CH₃) | ~21 |

| Phenyl Methyl (CH₃) | ~21 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between adjacent protons, helping to confirm the connectivity of the aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. rsc.org This would definitively link the proton signals to their corresponding carbon signals in the acetate and methyl groups, as well as the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. rsc.org This is particularly useful for confirming the assignment of the quaternary carbons and the connectivity between the acetate groups and the phenyl ring. For instance, correlations would be expected between the acetate methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the acetate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. rsc.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) Infrared Spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govbeilstein-journals.org A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration of the ester groups. The C-O stretching vibrations of the ester linkages also give rise to distinct bands. In the aromatic region, C-H stretching and C=C stretching vibrations are observed. The presence of the methyl groups is confirmed by C-H stretching and bending vibrations. beilstein-journals.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1760 | Strong |

| C-O (Ester) | ~1200-1300 | Strong |

| Aromatic C-H | ~3000-3100 | Medium |

| Aromatic C=C | ~1450-1600 | Medium |

| Aliphatic C-H | ~2850-2960 | Medium |

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, allowing for the analysis of solid and liquid samples directly without extensive sample preparation. The ATR-FTIR spectrum of this compound would be very similar to its transmission FTIR spectrum, showing the same characteristic absorption bands for the ester, aromatic, and methyl functional groups. nih.gov This technique is particularly useful for obtaining high-quality spectra of solid samples of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. This information is critical for confirming its identity and understanding its chemical stability.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

Specific High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) data for this compound is not prominently available in the reviewed scientific literature. However, this technique would be highly valuable for determining the compound's exact molecular mass. By providing a high degree of mass accuracy, HREIMS would allow for the unambiguous determination of the elemental composition, C₁₁H₁₂O₄. The expected data would show a protonated molecule [M+H]⁺ with a high-resolution mass-to-charge ratio that could be used to confirm the molecular formula with a high degree of confidence.

Electrospray Ionization (ESI) Mass Spectrometry

While specific ESI-MS data for this compound is not readily found in the literature, GC-MS data is available, providing insight into its fragmentation. nih.gov In a typical ESI mass spectrum, one would expect to observe the protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve the loss of acetyl groups. A common fragmentation pathway for phenyl acetates involves the elimination of ketene (B1206846) (CH₂=C=O), which has a mass of 42 Da. researchgate.net Therefore, successive losses of ketene from the parent molecule could be anticipated, leading to characteristic fragment ions.

A GC-MS analysis of this compound has shown a top peak at an m/z of 124. nih.gov This corresponds to the molecular weight of the unacetylated precursor, orcinol (B57675) (5-methylresorcinol). nih.govwikipedia.org This suggests that a primary fragmentation pathway involves the cleavage of both acetate groups.

Table 1: GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 208 | Molecular Ion [M]⁺ |

| 166 | [M - CH₂CO]⁺ |

| 124 | [M - 2(CH₂CO)]⁺ (Base Peak) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Architecture

There is no publicly available single-crystal X-ray diffraction data for this compound. However, analysis of a related compound, 5-Methyl-1,3-phenylene bis[5-(dimethylamino)naphthalene-1-sulfonate], reveals that the molecule lies on a crystallographic twofold axis. nih.gov This imposes a degree of symmetry within the crystal lattice. For this compound, a single-crystal X-ray diffraction study would precisely define the geometry of the benzene ring and the orientation of the two acetate groups. It would also provide accurate measurements of all bond lengths and angles, confirming the connectivity of the atoms within the molecule.

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

In the absence of a crystal structure for this compound, we can infer potential intermolecular interactions from studies on similar molecules. For instance, in the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the packing is consolidated by a network of C—H⋯Br hydrogen bonds and offset π–π stacking interactions. nih.gov Similarly, the crystal structure of 5-hydroxybenzene-1,3-dicarbaldehyde exhibits a three-dimensional network of C—H⋯O and O—H⋯O hydrogen bonds. iucr.org

For this compound, it is plausible that weak C—H⋯O hydrogen bonds would be the dominant intermolecular forces, involving the hydrogen atoms of the methyl group and the phenyl ring, and the oxygen atoms of the acetate carbonyl groups. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal packing. A detailed crystallographic analysis would be required to confirm the presence and geometry of these supramolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Chemical Reactivity and Mechanistic Investigations Involving 5 Methyl 1,3 Phenylene Diacetate

Elucidation of Reaction Mechanisms in Derivatization

The transformation of 5-Methyl-1,3-phenylene diacetate and its precursors involves several fundamental organic reactions. Understanding the mechanisms of these reactions is critical for optimizing synthetic routes and achieving desired products.

Acetylation Reaction Kinetics and Thermodynamics

The synthesis of this compound itself involves the acetylation of 5-methylresorcinol. While specific kinetic and thermodynamic data for this particular reaction are not extensively documented in publicly available literature, the principles of phenol (B47542) acetylation are well-established and can be applied.

The acetylation of phenols with acetic anhydride (B1165640) is generally considered to be a nucleophilic acyl substitution. The reaction rate is influenced by several factors, including the nature of the phenol, the catalyst used, and the reaction conditions. For phenols, the reaction with acetic anhydride alone can be slow; however, it is often catalyzed by the addition of a base, such as pyridine, or an acid. rsc.org

In base-catalyzed acetylation, the base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the acetic anhydride. The rate of this reaction often follows a positive Hammett ρσ relationship, indicating that electron-withdrawing groups on the phenol decrease the reaction rate, while electron-donating groups increase it. rsc.org The methyl group in 5-methylresorcinol is an electron-donating group, which would be expected to enhance the reactivity of the hydroxyl groups towards acetylation.

Table 1: Factors Influencing the Kinetics of Phenol Acetylation

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Catalyst | Base catalysts (e.g., pyridine) significantly increase the rate. | Formation of a more nucleophilic phenoxide ion. |

| Substituents on Phenol | Electron-donating groups increase the rate; electron-withdrawing groups decrease it. | Increased nucleophilicity of the phenolic oxygen. |

| Leaving Group | A good leaving group on the acetylating agent (e.g., acetate (B1210297) from acetic anhydride) favors product formation. | Stabilizes the transition state and drives the equilibrium forward. |

Mechanism of Nitrile Formation from Amide Precursors

While not a direct reaction of this compound itself, a closely related compound, 5-cyano-1,3-phenylene diacetate, serves as a valuable intermediate in organic synthesis. unt.edunih.gov Its preparation involves the dehydration of an amide precursor, specifically 3-acetoxy-5-carbamoylphenyl acetate. This transformation is a key step in creating a "greener" synthetic process by avoiding hazardous reagents like lithium aluminium hydride and sodium azide (B81097) that are used in alternative routes to the corresponding benzylamine (B48309) derivatives.

The dehydration of a primary amide to a nitrile can be achieved using various dehydrating agents. A common method involves the use of cyanuric chloride in a solvent such as dimethylformamide. The mechanism for this type of reaction generally proceeds through the activation of the amide oxygen by the dehydrating agent.

The proposed mechanism involves the following steps:

The amide oxygen acts as a nucleophile and attacks the electrophilic cyanuric chloride, forming an activated intermediate.

A base, which can be the solvent (dimethylformamide) or an added non-nucleophilic base, abstracts a proton from the amide nitrogen, leading to the formation of a double bond between the carbon and nitrogen.

The activated oxygen-containing group is then eliminated, resulting in the formation of the nitrile.

This process effectively removes a molecule of water from the primary amide to yield the corresponding nitrile.

Aromatization Pathways for Cyclohexanone (B45756) Precursors

The synthesis of substituted aromatic compounds from non-aromatic cyclic precursors is a powerful strategy in organic chemistry. The aromatization of cyclohexanone derivatives can lead to the formation of various substituted phenols. rsc.orgfuture4200.com While a direct pathway from a simple cyclohexanone to this compound is not a commonly cited route, a plausible theoretical pathway can be envisioned.

The core of this transformation is the dehydrogenation of the cyclohexanone ring to form a phenol. rsc.org This can be achieved using various catalytic systems, often involving transition metals like palladium, or through oxidative methods. rsc.orgfuture4200.com

A hypothetical pathway to a precursor of this compound could involve:

Starting with a suitably substituted cyclohexanone, for instance, a 5-methylcyclohexane-1,3-dione.

This diketone would exist in equilibrium with its enol forms.

Dehydrogenation of the ring would lead to the formation of 5-methylresorcinol (5-methylbenzene-1,3-diol). This aromatization step is the key transformation.

Subsequent acetylation of the hydroxyl groups of 5-methylresorcinol would then yield this compound.

Recent advancements have focused on the direct synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenone motifs and secondary amines via aerobic dehydrogenative aromatization catalyzed by gold nanoparticles on a ceria support. acs.org This highlights the ongoing research into developing novel aromatization strategies.

Role as a Key Intermediate in Complex Molecule Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, ranging from ligands for metal complexes to high-performance polymers.

Precursor in Ligand Design for Coordination Chemistry

The phenylene diacetate moiety can serve as a component in the design of ligands for coordination chemistry. The ester groups themselves are not typically strong coordinating groups, but the rigid phenylene backbone can be used to position other donor atoms in a specific spatial arrangement.

While direct coordination complexes of this compound are not widely reported, the analogous 1,4-phenylenediacetic acid has been used to synthesize coordination polymers. For example, a novel nickel(II) coordination polymer has been constructed using 1,4-phenylenediacetate ligands and 1,10-phenanthroline. nih.gov In this structure, the phenylene diacetate ligands bridge trinuclear nickel(II) units, forming a two-dimensional network. This demonstrates the potential of phenylene-based dicarboxylates and, by extension, diacetates to act as linkers in the construction of metal-organic frameworks and coordination polymers.

Furthermore, phenylene-bridged bipyrrole ligands have been used to create one-dimensional coordination polymers with palladium(II) ions, exhibiting interesting electronic and chiral properties. nih.gov By analogy, a hydrolyzed or derivatized form of this compound could potentially be incorporated into such ligand systems to fine-tune the electronic properties and steric environment of the resulting metal complexes.

Monomer for Polymer Synthesis and Advanced Materials Applications

A significant application of derivatives of this compound is in the synthesis of high-performance polymers. Specifically, 5-Methyl-1,3-phenylene-bis-4-oxyphthalic acid dianhydride, which can be synthesized from a precursor related to this compound, is a key monomer for producing novel polyetherimides (PEIs). researchgate.net

The synthesis of the dianhydride monomer involves a multi-step process that starts with 5-methylresorcinol. A key step is the nucleophilic nitro-displacement reaction of 4-nitrophthalonitrile (B195368) with 5-methylresorcinol. researchgate.net The resulting bis(ether dinitrile) is then hydrolyzed to the corresponding tetracarboxylic acid, which is subsequently dehydrated to form the dianhydride.

These PEIs exhibit excellent thermal stability, with glass transition temperatures in the range of 285–315 °C and high degradation temperatures. The incorporation of the 5-methyl-1,3-phenylene unit influences the polymer's properties, such as its solubility and processability. The synthesis of high molecular weight PEIs can be carried out via a one-pot method in molten benzoic acid, which serves as an "active medium" for the polycondensation of the dianhydride with various aromatic diamines. researchgate.net

Table 2: Properties of Polyetherimides Derived from 5-Methyl-1,3-phenylene-bis-4-oxyphthalic Acid Dianhydride

| Property | Value Range | Significance |

| Glass Transition Temperature (Tg) | 285–315 °C | High thermal stability, suitable for high-temperature applications. |

| 5% Weight Loss Temperature (Td5%) | > 432 °C | Indicates excellent thermal degradation resistance. |

| Solubility | Soluble in some organic solvents | Allows for solution-based processing methods. |

The development of these advanced materials highlights the importance of this compound and its derivatives as foundational components in polymer chemistry.

Building Block for Bioactive Scaffolds and Natural Product Analogues

This compound serves as a protected and stable form of orcinol (B57675) (5-methylresorcinol), a fundamental building block in the synthesis of a variety of bioactive compounds and natural product analogues. wikipedia.org The hydroxyl groups of orcinol are highly reactive, and their protection as acetates is a common strategy in multi-step syntheses to prevent unwanted side reactions and direct the chemical transformations to other parts of the molecule. Once the desired modifications are complete, the acetate groups can be readily removed through hydrolysis to yield the final product.

A prominent example of the utility of the orcinol scaffold is in the synthesis of lichen depsides, which are complex esters formed from two or more hydroxybenzoic acid units. Many of these compounds exhibit biological activity. The total synthesis of natural tridepsides (containing three aromatic rings) and tetradepsides, such as gyrophoric acid and aphthosin, has been successfully accomplished using orcinol-derived precursors. publish.csiro.au In these syntheses, the strategic protection and deprotection of phenol groups, often as acetates or benzyl (B1604629) ethers, are critical for controlling the regioselectivity of the esterification steps that link the aromatic units together. publish.csiro.au

Furthermore, the core structure of 5-methylresorcinol is the foundation for synthesizing other classes of bioactive molecules. For instance, synthetic routes starting from 3,5-dimethoxybenzyl derivatives (related to orcinol) have been developed to produce hydroxylated stilbene-type structures like resveratrol (B1683913) and piceatannol, as well as 5-alkylresorcinols such as olivetol (B132274) and grevillol. nih.gov These syntheses underscore the versatility of the 5-methyl-1,3-phenylene framework as a starting point for generating molecular diversity for drug discovery and biological studies. nih.govmdpi.com

The table below showcases examples of bioactive natural products that are structurally derived from the orcinol (5-methylresorcinol) scaffold, the parent compound of this compound.

Table 1: Bioactive Natural Products Based on the Orcinol Scaffold

| Natural Product | Chemical Class | Notable Bioactivity | Source |

|---|---|---|---|

| Gyrophoric Acid | Lichen Tridepside | Antifungal, Antibacterial | publish.csiro.au |

| Olivetol | Alkylresorcinol | Precursor to cannabinoids | nih.gov |

| Resveratrol (analogue) | Stilbenoid | Antioxidant, Cardioprotective | nih.gov |

| Hierridin C | Alkylresorcinol | Cytotoxic to cancer cell lines | rsc.org |

Mechanistic Studies of Catalyzed Reactions

Palladium-Catalyzed C-O Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While the most common C-O coupling reactions involve the etherification of alcohols with aryl halides, the fundamental mechanistic principles also apply to reactions involving aryl acetates like this compound as electrophiles.

The generally accepted catalytic cycle for such transformations begins with a palladium(0) complex. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl acetate. This is typically the rate-determining step and results in the formation of a Pd(II) intermediate. For this compound, this would involve the cleavage of a C(aryl)-O(acetyl) bond.

Transmetalation (for C-C coupling) or Nucleophilic Attack (for C-O coupling): In a C-O bond-forming reaction to create a diaryl ether, a second phenol (as a phenoxide) would attack the Pd(II) complex, displacing the acetate ligand.

Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the new C-O bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. prepchem.com

The efficiency and success of these reactions are highly dependent on the choice of ligands coordinated to the palladium center, as well as the base and solvent used. prepchem.comresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. prepchem.com While aryl halides are more reactive and thus more common electrophiles, the use of aryl acetates is an area of ongoing research, offering an alternative pathway for C-O bond formation. publish.csiro.au

The following table summarizes representative palladium catalyst systems used in cross-coupling reactions for the formation of C-C, C-N, and C-O bonds, illustrating the key components involved in these transformations.

Table 2: Representative Palladium Catalyst Systems for Cross-Coupling Reactions

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| C-C (Hiyama) | PdCl₂ | None (nanoparticle) | TBAF | THF | rsc.org |

| C-C (Stille) | Pd(dba)₂ | None | LiCl (additive) | DMF | publish.csiro.au |

| C-N | Pd source | 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Not specified | Not specified | prepchem.com |

| C-O | Pd source | 3-methyl-2-di-t-butylphosphinobiaryl | K₃PO₄ | Not specified | prepchem.com |

Hypervalent Iodine-Mediated Oxidations and Radical Pathways

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are versatile oxidants capable of reacting with phenols and their derivatives. sigmaaldrich.com The reaction with a phenol, like the parent compound 5-methylresorcinol, typically initiates with the formation of an aryloxyiodonium(III) intermediate. chemicalbook.com From this key intermediate, the reaction can proceed through competing mechanistic pathways, primarily a polar (ionic) pathway or a radical pathway, depending on the reaction conditions and the structure of the phenol. wikipedia.orgnih.gov

Ionic Pathway (Phenoxenium Cation): In this two-electron oxidation pathway, the aryloxyiodonium(III) intermediate can break down to form a highly electrophilic phenoxenium cation. This cation is then susceptible to attack by nucleophiles. The presence of electron-donating groups on the aromatic ring can help stabilize this cationic intermediate. This pathway is often favored in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and with more strongly oxidizing hypervalent iodine reagents. nih.govchemicalbook.com

Radical Pathway (Single-Electron Transfer): Alternatively, the reaction can proceed via a single-electron transfer (SET) from the phenol to the iodine(III) center. This generates an aryloxyl radical and an iodanyl(II) radical. wikipedia.org This pathway is supported by electron paramagnetic resonance (EPR) spectroscopy studies, which have detected radical intermediates in the oxidation of less electron-rich phenols. nih.gov Investigations suggest that for many common phenols, a radical-chain mechanism is a more likely pathway than the formation of a free phenoxenium ion. wikipedia.org

The table below outlines the conditions and reagents known to influence the mechanistic course of hypervalent iodine-mediated phenol oxidations.

Table 3: Factors Influencing Mechanistic Pathways in Hypervalent Iodine(III)-Mediated Phenol Oxidation

| Factor | Favors Ionic Pathway (Phenoxenium Ion) | Favors Radical Pathway (SET) | Rationale | Reference |

|---|---|---|---|---|

| Iodine Reagent | Stronger oxidants (e.g., PIFA, HTIB) | Weaker oxidants (e.g., PIDA) | More oxidizing reagents can better support the two-electron oxidation. | nih.gov |

| Solvent | Polar, non-coordinating (e.g., HFIP) | Non-polar or coordinating solvents | Polar solvents stabilize charged intermediates like the phenoxenium cation. | nih.gov |

| Substituents | Strong electron-donating groups | Electron-withdrawing or less electron-rich phenols | Electron-donating groups stabilize the positive charge of the phenoxenium ion. | nih.gov |

| Observation | UV-vis, Resonance Raman | EPR Spectroscopy | Direct detection of the respective key intermediates. | nih.gov |

Computational and Theoretical Investigations of 5 Methyl 1,3 Phenylene Diacetate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are powerful computational tools used to predict the properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and geometry of organic compounds.

A theoretical study of 5-methyl-1,3-phenylene diacetate would typically involve analyzing its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and stability. Such an analysis for this compound would reveal how the methyl and diacetate substituents influence the electron density of the phenyl ring. However, specific published data, including HOMO-LUMO energy gaps or detailed orbital visualizations for this compound, are not available.

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is achieved by rotating the flexible bonds, particularly the C-O bonds of the acetate (B1210297) groups, and calculating the potential energy of each conformation. Geometrical optimization using methods like DFT would then be used to find the lowest energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. While studies exist for structurally related compounds like 5-substituted 1,3-dioxanes, which show how substituents affect ring conformation, specific optimized geometry data and conformational energy profiles for this compound have not been published. researchgate.netresearchgate.net

Table 1: Hypothetical Data Table for Optimized Geometry of this compound

This table is a template representing the type of data that would be generated from a geometrical optimization calculation. No published values are available for this specific compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C1 | C2 | - | - | Data not available |

| Bond Angle (°) | C1 | C2 | C3 | - | Data not available |

| Dihedral Angle (°) | C1 | C2 | C3 | C4 | Data not available |

Reaction Pathway Modeling and Transition State Characterization

Modeling the reaction pathways of this compound, such as its hydrolysis or synthesis, would involve calculating the energy changes as the reaction progresses. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. Characterizing the transition state allows for the calculation of the activation energy, providing insight into the reaction kinetics. Currently, there are no published computational studies that model specific reaction pathways or characterize transition states involving this compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for confirming experimental results. For this compound, this would involve calculating parameters such as:

NMR Spectra: Predicting ¹H and ¹³C chemical shifts.

IR Spectra: Calculating vibrational frequencies to identify characteristic peaks corresponding to functional groups like C=O (ester) and C-O stretches.

UV-Vis Spectra: Simulating electronic transitions to predict absorption maxima.

While experimental spectra are used for characterization, specific in silico predictions and their comparison with experimental data for this compound are not found in the literature.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound

This table illustrates the kind of data that would be produced from in silico spectroscopic predictions. No published values are available.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - CH₃ | Data not available |

| ¹³C NMR | Chemical Shift (ppm) - C=O | Data not available |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | Data not available |

Computational Modeling of Molecular Interactions

Modeling the non-covalent interactions of this compound with other molecules, such as solvents or biological receptors, is essential for understanding its behavior in various environments. These studies would calculate interaction energies and analyze the types of forces involved (e.g., hydrogen bonding, van der Waals forces, π-stacking). This information is critical for applications in materials science or medicinal chemistry. However, dedicated computational studies on the intermolecular interaction patterns of this compound have not been reported in the scientific literature.

Emerging Research Directions and Future Perspectives

Novel Synthetic Applications and Methodological Development

As a diacetate ester of 5-methylresorcinol, 5-Methyl-1,3-phenylene diacetate holds promise as a versatile building block in organic synthesis. The reactivity of its acetate (B1210297) groups allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

One area of emerging interest is its use as a precursor in the development of novel pharmaceuticals and biologically active compounds. The core 5-methylresorcinol structure is found in a number of natural products and has been identified as a key pharmacophore in various drug discovery programs. The diacetate form offers a protected version of the phenol (B47542) groups, which can be strategically deprotected during a synthetic sequence. This allows for greater control over the reaction pathways and can lead to the efficient synthesis of targeted molecules.

Furthermore, the development of new synthetic methodologies may unlock additional applications for this compound. For instance, research into more efficient and selective methods for the acylation and deacylation of phenolic compounds could enhance its utility as a synthetic intermediate. A related compound, 5-cyano-1,3-phenylene diacetate, has been utilized as an intermediate in the synthesis of organogelators, suggesting that derivatives of this compound could also serve as key components in the creation of novel functional materials. nih.gov

Integration into Advanced Materials Science and Polymer Engineering

The structure of this compound, with its aromatic ring and reactive acetate groups, makes it a compelling candidate for integration into advanced materials and polymers. The diacetate functionality allows it to act as a monomer or a cross-linking agent in polymerization reactions, potentially imparting unique properties to the resulting materials.

A significant area of potential is in the synthesis of high-performance polymers. For example, a dianhydride derivative of the 5-methyl-1,3-phenylene core has been successfully used to prepare novel polyetherimides (PEIs). researchgate.net These PEIs exhibited excellent thermal stability, with glass transition temperatures ranging from 178°C to 277°C, and good processability. researchgate.net This suggests that this compound could be a valuable monomer for creating other advanced polymers, such as polycarbonates or polyesters, with tailored thermal and mechanical properties. The methyl group on the phenylene ring can also influence the polymer's properties, potentially improving solubility and processability without significantly compromising thermal stability.

The precursor to the title compound, 5-methylresorcinol, is already known for its use as a stabilizer in certain polymer formulations. This raises the possibility of using this compound not only as a structural component but also as a functional additive to enhance the performance and longevity of various materials.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the exploration of this compound. The arrangement of its functional groups—the two acetate moieties and the methyl group on the aromatic ring—can direct the formation of ordered, self-assembled structures.

Resorcinol-based molecules are well-known for their ability to form complex supramolecular architectures, such as resorcinarenes, through hydrogen bonding and other non-covalent interactions. While the acetate groups of this compound would prevent the direct hydrogen bonding seen with free hydroxyl groups, they can still participate in other types of interactions, such as dipole-dipole and van der Waals forces.

The aforementioned use of 5-cyano-1,3-phenylene diacetate in the synthesis of organogelators provides a strong precedent. nih.gov Organogels are formed through the self-assembly of molecules into a three-dimensional network that immobilizes a liquid solvent. It is plausible that derivatives of this compound could be designed to self-assemble in a similar manner, leading to the creation of new soft materials with applications in areas such as sensing, drug delivery, and catalysis. The specific stereochemistry and electronic properties of the molecule would play a crucial role in determining the nature and stability of the resulting supramolecular assemblies.

Interdisciplinary Research Areas for Structure-Property Relationships

A deeper understanding of the relationship between the molecular structure of this compound and its macroscopic properties will be crucial for unlocking its full potential. This will require an interdisciplinary approach, combining synthetic chemistry, materials science, and computational modeling.

Detailed studies are needed to elucidate how the methyl group and the orientation of the diacetate functionalities influence the compound's physical and chemical characteristics. For instance, the methyl group can affect the packing of the molecules in the solid state, which in turn influences properties like melting point and solubility. In the context of polymers, the methyl group can impact chain mobility and, consequently, the glass transition temperature and mechanical properties of the material.

Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, conformational preferences, and intermolecular interactions of this compound. This theoretical understanding can guide the rational design of new materials and synthetic targets. By correlating theoretical predictions with experimental observations, researchers can build a comprehensive picture of the structure-property relationships for this and related compounds, paving the way for their targeted application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-methyl-1,3-phenylene diacetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via acetylation of resorcinol derivatives. For example, this compound can be prepared by reacting 5-methylresorcinol with acetic anhydride (Ac₂O) in the presence of catalytic dimethylaminopyridine (DMAP) and pyridine in dichloromethane (DCM) at room temperature. Purification involves column chromatography or recrystallization from acetone/water mixtures to isolate crystalline products . Optimization of yield hinges on controlling reaction time, solvent polarity, and catalyst loading. For instance, excess Ac₂O (1.5–2.0 equivalents) and anhydrous conditions minimize side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H NMR analysis reveals characteristic acetate methyl proton signals at δ ~2.0–2.1 ppm (singlet, 6H), while aromatic protons appear as a triplet (J = 7.6 Hz) at δ ~6.9–7.1 ppm for the para-substituted methyl group. ¹³C NMR confirms acetate carbonyl carbons at δ ~170 ppm and aromatic carbons at δ ~120–140 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction identifies the monoclinic crystal system (e.g., space group P2₁/c) with dihedral angles between acetoxy groups and the aromatic ring (e.g., 67.89° and 53.30°). Weak intermolecular interactions, such as C–H···O hydrogen bonds (H···O distances ~2.5 Å) and π–π stacking (intercentroid distance ~3.7 Å), are critical for validating packing motifs .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound derivatives?

- Methodological Answer : Slow evaporation of solvents like acetone with 10% water promotes nucleation of well-ordered crystals. Temperature control (e.g., 4°C) reduces thermal motion defects. For derivatives with bulky substituents, mixed solvents (e.g., DCM/hexane) enhance solubility gradients, while seeding techniques can guide crystal growth .

Advanced Research Questions

Q. How can computational modeling (e.g., density functional theory or molecular dynamics) predict the supramolecular interactions of this compound in crystal lattices?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrostatic potentials to identify hydrogen-bonding sites. Molecular dynamics simulations (e.g., using GROMACS) assess packing stability by simulating intermolecular forces (e.g., van der Waals radii for C···C contacts <3.5 Å). Programs like SHELXL refine X-ray data to validate predicted torsion angles and non-covalent interactions .

Q. What strategies enable selective functionalization of the this compound core for applications in supramolecular chemistry?

- Methodological Answer : Palladium-catalyzed cross-electrophile coupling introduces alkyl/aryl groups at the 2- or 4-positions. For example, Pd-mediated C–H alkylation with bromoalkanes in the presence of a mediator (e.g., Ni(COD)₂) achieves regioselective substitution. Post-functionalization via catalytic hydrogenation or click chemistry (e.g., azide-alkyne cycloaddition) adds complexity while retaining acetate protecting groups .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation of derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) between 25°C and −40°C can "freeze" conformers, while 2D techniques (COSY, NOESY) map coupling networks. For ambiguous cases, high-resolution mass spectrometry (HRMS) and IR spectroscopy cross-validate functional groups .

Q. What analytical techniques are optimal for characterizing this compound in complex reaction mixtures (e.g., aldol condensation byproducts)?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile derivatives, while preparative thin-layer chromatography (TLC) isolates intermediates. For non-volatile species, matrix-assisted laser desorption/ionization (MALDI) imaging tracks spatial distribution in solid-state reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.